molecular formula C10H10N2O3 B15372363 Methyl 5-(3-oxoazetidin-1-yl)nicotinate

Methyl 5-(3-oxoazetidin-1-yl)nicotinate

Cat. No.: B15372363
M. Wt: 206.20 g/mol
InChI Key: KEIJKADGFPOFLP-UHFFFAOYSA-N
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Description

Methyl 5-(3-oxoazetidin-1-yl)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the pyridine ring’s carboxyl position and a 3-oxoazetidin-1-yl substituent at the 5-position. This compound is of interest in medicinal chemistry due to its structural hybridity, combining a pyridine core with a strained azetidinone ring, which may influence bioavailability, metabolic stability, and target binding.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 5-(3-oxoazetidin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)7-2-8(4-11-3-7)12-5-9(13)6-12/h2-4H,5-6H2,1H3

InChI Key

KEIJKADGFPOFLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN=C1)N2CC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Features and Substituent Effects

Methyl 5-(3-oxoazetidin-1-yl)nicotinate vs. Methyl Nicotinate
  • Structural Differences : Methyl nicotinate lacks the 3-oxoazetidin-1-yl substituent, featuring only a methyl ester at the pyridine’s carboxyl group.
  • Metabolic Stability: Human serum albumin (HSA) exhibits esterase-like activity toward nicotinate esters. Methyl nicotinate has a remarkably long half-life (>95 hours) under physiological conditions (pH 7.4, 37°C), attributed to steric hindrance from the methyl group slowing hydrolysis . In contrast, esters with bulkier or more labile substituents (e.g., 2-butoxyethyl nicotinate) hydrolyze rapidly (half-life <15 minutes) .
This compound vs. Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate (CAS 1355225-47-6)
  • Substituent Comparison: The latter compound replaces the azetidinone ring with a 4-methylpiperazine group at the 6-position and a methyl group at the 5-position.
  • Physicochemical Implications: Piperazine substituents often enhance water solubility and bioavailability due to their basic nitrogen atoms, which can improve protonation in acidic environments (e.g., the stomach). The azetidinone’s carbonyl group in the target compound may instead participate in hydrogen bonding, affecting solubility and membrane permeability .

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